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Compound of Interest

Compound Name: 4-Amino-2,6-dimethoxypyrimidine

Cat. No.: B1265686 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the mass spectrometric analysis of

4-Amino-2,6-dimethoxypyrimidine (CAS No: 3289-50-7), a key intermediate in the synthesis

of various pharmaceuticals. This document outlines the fundamental physicochemical

properties, predicted mass spectral fragmentation patterns under electron ionization (EI) and

electrospray ionization (ESI), and detailed experimental protocols for its analysis via Gas

Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass

Spectrometry (LC-MS). The information presented herein is intended to serve as a valuable

resource for researchers and professionals engaged in the characterization and quantification

of this compound.

Introduction
4-Amino-2,6-dimethoxypyrimidine is a substituted pyrimidine with a molecular weight of

155.15 g/mol and an empirical formula of C₆H₉N₃O₂.[1] Its chemical structure plays a crucial

role in its application as a building block in medicinal chemistry. Understanding its behavior

under mass spectrometric analysis is essential for its identification, characterization, and

quantification in various matrices. While specific historical mass spectral data from early

studies were not readily accessible, this guide provides a detailed analysis based on the

fragmentation patterns of structurally similar compounds and general principles of mass

spectrometry.
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Physicochemical Properties
A summary of the key physicochemical properties of 4-Amino-2,6-dimethoxypyrimidine is

presented in Table 1.

Table 1: Physicochemical Properties of 4-Amino-2,6-dimethoxypyrimidine

Property Value Reference

CAS Number 3289-50-7 [1]

Molecular Formula C₆H₉N₃O₂ [1]

Molecular Weight 155.15 g/mol [1]

Appearance
White to off-white crystalline

powder

Melting Point 149-152 °C [1]

Solubility Soluble in methanol [1]

Mass Spectrometry Data and Fragmentation
Patterns
The mass spectrum of a compound provides a unique fingerprint based on the mass-to-charge

ratio (m/z) of its molecular ion and fragment ions. The fragmentation pattern is dependent on

the ionization technique employed.

Predicted Electron Ionization (EI) Mass Spectrum
Under electron ionization, 4-Amino-2,6-dimethoxypyrimidine is expected to produce a

prominent molecular ion peak ([M]⁺) at m/z 155. The primary fragmentation pathways are

predicted to involve the loss of a methyl radical (•CH₃) from one of the methoxy groups,

followed by the loss of carbon monoxide (CO) or hydrogen cyanide (HCN). A plausible

fragmentation pattern is detailed in Table 2.

Table 2: Predicted EI-MS Fragmentation Data for 4-Amino-2,6-dimethoxypyrimidine
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m/z Predicted Assignment
Relative Intensity
(Predicted)

155 [M]⁺ High

140 [M - •CH₃]⁺ Moderate

126
[M - •CH₃ - N₂]⁺ or [M -

C₂H₅N]⁺
Moderate

112 [M - •CH₃ - CO]⁺ Moderate

97 [M - 2x(•CH₃) - HCN]⁺ Low

84 [C₄H₄N₂O]⁺ Low

69 [C₃H₃N₂]⁺ Low

Predicted Electrospray Ionization (ESI) Mass Spectrum
In positive-ion ESI-MS, 4-Amino-2,6-dimethoxypyrimidine is expected to be readily

protonated to form the [M+H]⁺ ion at m/z 156. Tandem mass spectrometry (MS/MS) of this

precursor ion would likely reveal fragmentation pathways involving the loss of neutral

molecules such as ammonia (NH₃), methanol (CH₃OH), and formaldehyde (CH₂O). Based on

the fragmentation of the isomeric compound 2-Amino-4,6-dimethoxypyrimidine, key fragment

ions are predicted as shown in Table 3.

Table 3: Predicted ESI-MS/MS Fragmentation Data for 4-Amino-2,6-dimethoxypyrimidine
([M+H]⁺ at m/z 156)

Precursor Ion (m/z) Fragment Ion (m/z) Predicted Neutral Loss

156 141 •CH₃

156 139 NH₃

156 125 CH₃OH

141 113 CO

125 97 CO

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b1265686?utm_src=pdf-body
https://www.benchchem.com/product/b1265686?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1265686?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible mass spectrometric

data. The following sections provide generalized protocols for the analysis of 4-Amino-2,6-
dimethoxypyrimidine by GC-MS and LC-MS.

Gas Chromatography-Mass Spectrometry (GC-MS)
Protocol
GC-MS is a suitable technique for the analysis of volatile and thermally stable compounds.

4.1.1. Sample Preparation

Prepare a stock solution of 4-Amino-2,6-dimethoxypyrimidine in a volatile organic solvent

such as methanol or acetonitrile at a concentration of 1 mg/mL.

Perform serial dilutions to obtain working standards in the range of 1-100 µg/mL.

4.1.2. GC-MS Instrumentation and Conditions

Gas Chromatograph: Agilent 7890B GC or equivalent.

Mass Spectrometer: Agilent 5977B MSD or equivalent.

Injector: Split/splitless inlet, operated in splitless mode.

Injector Temperature: 250 °C.

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary

column.

Carrier Gas: Helium at a constant flow of 1 mL/min.

Oven Temperature Program:

Initial temperature: 100 °C, hold for 2 minutes.

Ramp: 15 °C/min to 280 °C.
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Hold: 5 minutes at 280 °C.

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: m/z 40-300.

Source Temperature: 230 °C.

Quadrupole Temperature: 150 °C.

Liquid Chromatography-Mass Spectrometry (LC-MS)
Protocol
LC-MS is a powerful technique for the analysis of a wide range of compounds, including those

that are not amenable to GC-MS.

4.2.1. Sample Preparation

Prepare a stock solution of 4-Amino-2,6-dimethoxypyrimidine in a mixture of water and

acetonitrile (1:1, v/v) at a concentration of 1 mg/mL.

Perform serial dilutions with the mobile phase to obtain working standards in the range of 1-

1000 ng/mL.

4.2.2. LC-MS/MS Instrumentation and Conditions

Liquid Chromatograph: Agilent 1290 Infinity II LC or equivalent.

Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.

Column: ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent reversed-phase

column.

Mobile Phase A: 0.1% formic acid in water.

Mobile Phase B: 0.1% formic acid in acetonitrile.

Gradient Elution:
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0-1 min: 5% B.

1-5 min: 5% to 95% B.

5-7 min: 95% B.

7.1-9 min: 5% B (re-equilibration).

Flow Rate: 0.4 mL/min.

Column Temperature: 40 °C.

Injection Volume: 5 µL.

Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

Gas Temperature: 300 °C.

Gas Flow: 8 L/min.

Nebulizer Pressure: 45 psi.

Sheath Gas Temperature: 350 °C.

Sheath Gas Flow: 11 L/min.

Capillary Voltage: 3500 V.

MS/MS Transitions:

Precursor Ion: m/z 156.

Product Ions: Monitor m/z 141, 139, 125 (quantifier and qualifiers).

Visualizations
Diagrams illustrating the experimental workflows can aid in the understanding and

implementation of the analytical methods.
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Sample Preparation GC-MS Analysis Data Processing

4-Amino-2,6-dimethoxypyrimidine
Standard/Sample

Dissolve in
Methanol/Acetonitrile Serial Dilution Inject into GC Chromatographic

Separation Electron Ionization (EI) Mass Detection Acquire Mass Spectrum Identify Fragments
& Quantify

Click to download full resolution via product page

Caption: Workflow for GC-MS analysis.

Sample Preparation LC-MS/MS Analysis Data Processing

4-Amino-2,6-dimethoxypyrimidine
Standard/Sample

Dissolve in
Water/Acetonitrile Serial Dilution Inject into LC Chromatographic

Separation Electrospray Ionization (ESI) Tandem MS (MS/MS) Mass Detection Acquire MRM Data Quantify Analyte

Click to download full resolution via product page

Caption: Workflow for LC-MS/MS analysis.
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Caption: Predicted ESI-MS/MS fragmentation.

Conclusion
This technical guide provides a foundational understanding of the mass spectrometric behavior

of 4-Amino-2,6-dimethoxypyrimidine. The predicted fragmentation patterns and detailed

experimental protocols for both GC-MS and LC-MS serve as a starting point for method
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development and routine analysis. The provided workflows and diagrams offer a clear visual

representation of the analytical processes. While the specific historical mass spectral data

remains a subject for further investigation, the information compiled in this guide equips

researchers and drug development professionals with the necessary knowledge to effectively

analyze this important pharmaceutical intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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